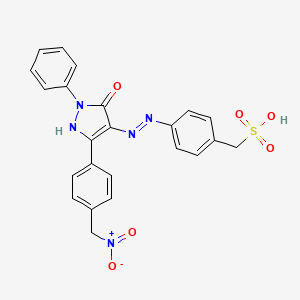

PTP Inhibitor V, PHPS1

Description

Overview of Protein Tyrosine Phosphatases: Role in Cell Homeostasis and Dysregulation in Disease

Protein Tyrosine Phosphatases (PTPs) are a crucial family of signaling enzymes that govern a multitude of cellular processes. nih.govnih.gov By removing phosphate (B84403) groups from tyrosine residues on proteins, PTPs work in opposition to protein tyrosine kinases (PTKs) to tightly control the level of protein tyrosine phosphorylation. nih.govhubrecht.eucapes.gov.br This reversible phosphorylation is a fundamental mechanism for regulating cell proliferation, differentiation, migration, metabolism, and survival. hubrecht.euwikipedia.organnualreviews.org The coordinated action of PTKs and PTPs ensures cellular homeostasis. nih.govsigmaaldrich.com

Dysregulation of PTP function, through mechanisms such as mutation or altered expression, can disrupt this delicate balance and contribute to various human diseases. nih.govhubrecht.eu Inappropriate PTP activity has been implicated in the pathogenesis of cancer, metabolic disorders like type 2 diabetes, and inflammatory diseases. nih.govannualreviews.orgsigmaaldrich.com For instance, some PTPs act as tumor suppressors, and their inactivation can lead to uncontrolled cell growth. capes.gov.br Conversely, other PTPs can have oncogenic roles. capes.gov.br The diverse and critical functions of PTPs make them significant subjects of study in the quest for new therapeutic interventions. nih.govacs.org

The Significance of Src Homology Region 2 Domain-Containing Phosphatase 2 (SHP2/PTPN11) in Biological Processes

Src Homology Region 2 Domain-Containing Phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a ubiquitously expressed, non-receptor protein tyrosine phosphatase. wikipedia.orgfrontiersin.orgnih.govbiorxiv.org It is a key signaling molecule that participates in a wide array of cellular events essential for normal development and function. wikipedia.orgresearchgate.net SHP2 is composed of two N-terminal Src homology 2 (SH2) domains, a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. wikipedia.orgbiorxiv.orgfrontiersin.org The SH2 domains are crucial for its function, as they mediate interactions with phosphorylated tyrosine residues on other proteins, thereby recruiting SHP2 to specific signaling complexes. wikipedia.orgbiorxiv.org In its inactive state, the N-SH2 domain blocks the PTP domain, a form of autoinhibition that is relieved upon binding to an activating protein. wikipedia.orgmusechem.comannualreviews.org

SHP2 as a Regulator of Growth Factor Signaling

SHP2 is a critical positive regulator of signal transduction downstream of numerous receptor tyrosine kinases (RTKs) and cytokine receptors. musechem.comannualreviews.orgnih.govashpublications.org It plays a pivotal role in mediating the signals initiated by growth factors such as epidermal growth factor (EGF), platelet-derived growth factor (PDGF), insulin-like growth factor (IGF-1), and hepatocyte growth factor (HGF). frontiersin.orgnih.gov Upon receptor activation, SHP2 is recruited to the receptor complex either directly or via adaptor proteins. nih.gov This interaction leads to the activation of SHP2's phosphatase activity, which is essential for the full and sustained activation of the Ras/mitogen-activated protein kinase (MAPK) pathway. biorxiv.orgmusechem.comnih.gov The Ras/MAPK cascade is a central signaling route that controls fundamental cellular processes including proliferation, differentiation, and survival. wikipedia.orgmusechem.com SHP2 is also involved in modulating other signaling pathways, including the PI3K-AKT and JAK-STAT pathways. nih.govbiorxiv.orgmusechem.commdpi.com

Oncogenic Roles of SHP2 and its Gain-of-Function Mutations in Pathogenesis

SHP2 was the first protein tyrosine phosphatase to be identified as a proto-oncogene. capes.gov.brannualreviews.org Gain-of-function mutations in the PTPN11 gene are associated with developmental disorders like Noonan syndrome and are also found in various cancers, including juvenile myelomonocytic leukemia (JMML), other leukemias, and several solid tumors. capes.gov.brbiorxiv.orgmusechem.comresearchgate.netoncotarget.com These mutations typically occur in the domains responsible for autoinhibition, leading to a constitutively active enzyme. annualreviews.orgresearchgate.netoncotarget.com This sustained activation of SHP2 results in the hyperactivation of downstream signaling pathways, most notably the Ras/MAPK pathway, which promotes uncontrolled cell proliferation, survival, and migration, thereby contributing to tumorigenesis. musechem.comannualreviews.orgresearchgate.net For example, specific mutations like E76K and D61G lead to a disruption of the autoinhibitory mechanism, resulting in enhanced SHP2 activity and malignant transformation. researchgate.netoncotarget.com

Rationale for Targeting SHP2 in Preclinical Research and Early Drug Discovery

The established role of SHP2 as a key positive regulator of growth factor signaling and its identification as a bona fide oncogene make it a compelling target for therapeutic intervention, particularly in oncology. capes.gov.brmusechem.comirbm.com The hyperactivation of SHP2, through gain-of-function mutations or other mechanisms, drives the growth of various cancers. capes.gov.brnih.gov Therefore, inhibiting the catalytic activity of SHP2 presents a rational strategy to block oncogenic signaling pathways and impede tumor progression. acs.orgmusechem.com Furthermore, SHP2 has been implicated in the regulation of the tumor microenvironment and immune responses, suggesting that its inhibition could have broader anti-cancer effects. musechem.comnih.gov The development of specific and potent SHP2 inhibitors is an active area of research, with the goal of providing new therapeutic options for cancers dependent on SHP2 activity. acs.orgmusechem.comirbm.com

Introduction of PTP Inhibitor V, PHPS1 as a Seminal Research Probe

PTP Inhibitor V, chemically known as Phenylhydrazonopyrazolone Sulfonate 1 (PHPS1), was identified as a potent and cell-permeable inhibitor of SHP2 through a high-throughput in silico screen. nih.govpnas.org This compound acts as an active-site-directed inhibitor, competing with the substrate for binding to the catalytic cleft of SHP2. nih.govsci-hub.se A key feature of PHPS1 is its specificity for SHP2 over other closely related protein tyrosine phosphatases, such as SHP1 and PTP1B. nih.govpnas.org This selectivity makes PHPS1 a valuable chemical tool for dissecting the specific roles of SHP2 in cellular signaling pathways. nih.gov Its ability to inhibit SHP2-dependent cellular processes has established PHPS1 as a seminal research probe for investigating the biological functions and therapeutic potential of targeting SHP2. nih.govpnas.orgpnas.orgpnas.org

Research Findings on this compound

Biochemical and Cellular Activity of PHPS1

PHPS1 has been characterized as a selective inhibitor of SHP2, demonstrating its utility in studying SHP2-mediated signaling events.

Inhibition of SHP2-Dependent Signaling: In cellular assays, PHPS1 has been shown to block signaling pathways known to be regulated by SHP2. For instance, it inhibits the sustained phosphorylation and activation of the MAP kinases Erk1/2, a key downstream event of SHP2 activation, in response to stimuli like Hepatocyte Growth Factor/Scatter Factor (HGF/SF). nih.govpnas.orgselleckchem.com Conversely, PHPS1 does not affect the activation of other pathways such as PI3K/Akt or STAT3 induced by HGF/SF, highlighting its specificity for SHP2-dependent pathways. nih.govmedchemexpress.com

Effects on Cellular Processes: The inhibitory action of PHPS1 on SHP2 translates to effects on various cellular behaviors. It has been demonstrated to inhibit HGF/SF-induced epithelial cell scattering and branching morphogenesis, which are complex cellular processes involving cell migration and reorganization. pnas.orgpnas.orgrndsystems.com

Inhibition of Oncogenic SHP2 Mutants: Importantly, PHPS1 can inhibit the activation of Erk1/2 driven by the leukemia-associated gain-of-function mutant, SHP2-E76K. pnas.orgselleckchem.com This suggests that PHPS1 can counteract the effects of pathologically activated SHP2.

Impact on Tumor Cell Growth: In various human tumor cell lines, treatment with PHPS1 has been shown to inhibit cell proliferation and, significantly, anchorage-independent growth in soft agar (B569324), a hallmark of tumorigenicity. nih.govpnas.orgpnas.org For example, it reduced the cell number of the HT-29 colon carcinoma cell line by 74%. medchemexpress.commedchemexpress.com

Other Biological Contexts: The utility of PHPS1 as a research tool extends beyond cancer biology. It has been used to investigate the role of SHP2 in other physiological and pathological processes, such as atherosclerosis, where it was shown to reduce vascular smooth muscle cell proliferation. nih.gov It has also been used to study the biological actions of estrogen in breast cancer cells. plos.org

The table below summarizes the inhibitory activity of PHPS1 against SHP2 and other related phosphatases, as well as its effects on cellular signaling and processes.

Table 1: Inhibitory Profile and Cellular Effects of this compound

| Target/Process | Measurement | Result | Reference |

| Enzyme Inhibition | |||

| SHP2 | Ki | 0.73 µM | nih.govpnas.orgmedchemexpress.com |

| SHP2 | IC50 | 2.1 µM | sci-hub.sesigmaaldrich.comcaymanchem.com |

| SHP1 | Ki | 10.7 µM | medchemexpress.com |

| SHP1 | IC50 | 30 µM | sci-hub.sesigmaaldrich.comcaymanchem.com |

| PTP1B | Ki | 5.8 µM | medchemexpress.com |

| PTP1B | IC50 | 19 µM | sci-hub.sesigmaaldrich.comcaymanchem.com |

| ECPTP | IC50 | 5.4 µM | sigmaaldrich.comcaymanchem.com |

| MptpA | IC50 | 39 µM | sigmaaldrich.comcaymanchem.com |

| Cellular Signaling | |||

| HGF/SF-induced Erk1/2 Phosphorylation | Inhibition | Dose-dependent inhibition | nih.govpnas.orgmedchemexpress.com |

| HGF/SF-induced Akt Phosphorylation | Inhibition | No effect | nih.govmedchemexpress.com |

| HGF/SF-induced STAT3 Phosphorylation | Inhibition | No effect | nih.govmedchemexpress.com |

| Erk1/2 activation by SHP2-E76K mutant | Inhibition | Efficiently inhibited | pnas.orgselleckchem.com |

| Cellular Processes | |||

| HGF/SF-induced cell scattering | Inhibition | Inhibited | pnas.orgpnas.orgrndsystems.com |

| HGF/SF-induced branching morphogenesis | Inhibition | Inhibited | pnas.orgpnas.orgrndsystems.com |

| Tumor cell anchorage-independent growth | Inhibition | Dose-dependent inhibition | nih.govpnas.orgpnas.org |

| Vascular smooth muscle cell proliferation | Inhibition | Suppressed | nih.gov |

Structure

3D Structure

Properties

CAS No. |

314291-83-3 |

|---|---|

Molecular Formula |

C23H19N5O6S |

Molecular Weight |

493.5 g/mol |

IUPAC Name |

[4-[[5-[4-(nitromethyl)phenyl]-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]phenyl]methanesulfonic acid |

InChI |

InChI=1S/C23H19N5O6S/c29-23-22(25-24-19-12-8-17(9-13-19)15-35(32,33)34)21(26-28(23)20-4-2-1-3-5-20)18-10-6-16(7-11-18)14-27(30)31/h1-13,26H,14-15H2,(H,32,33,34) |

InChI Key |

PFLOZNVYEFAUTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)C[N+](=O)[O-])N=NC4=CC=C(C=C4)CS(=O)(=O)O |

Origin of Product |

United States |

Discovery and Initial Characterization of Ptp Inhibitor V, Phps1

High-Throughput In Silico Screening Approaches for SHP2 Inhibitor Identification

The discovery of PHPS1 originated from a high-throughput in silico screening campaign designed to identify small molecules that could bind to the catalytic site of Shp2. pnas.orgnih.gov This computational approach, also known as virtual screening, allows for the rapid assessment of large libraries of chemical compounds. nih.gov In the case of PHPS1's discovery, researchers utilized a two-dimensional molecular database containing approximately 2.7 million commercially available small molecules. pnas.org

A crucial first step in this process was the creation of a reliable structural model of the target protein. Researchers developed a homology model of the Shp2 protein tyrosine phosphatase (PTP) domain. nih.govpnas.org This model was built based on the known crystal structure of the closely related phosphatase PTP1B, which shares significant sequence identity and similarity with Shp2. pnas.org The model was specifically designed to represent an "induced-fit" state, which is more amenable to binding small-molecule inhibitors. nih.gov This prepared structural model was then used as the target for the virtual screening of the compound library to find potential inhibitors. nih.gov

Computational Docking and Ligand Binding Predictions for PHPS1

Following the initial screening, computational docking was employed to predict how the identified small molecules, including PHPS1, would bind to the Shp2 active site. nih.govpnas.org Computational docking is a method used to predict the preferred orientation and conformation of a ligand when it is bound to a receptor, providing insights into the binding affinity and interaction. biorxiv.org

The docking predictions for PHPS1 indicated a strong interaction with the catalytic site of the homology-modeled Shp2. pnas.org These predictions suggested that PHPS1 binds more favorably to Shp2 than to the active sites of other closely related phosphatases, such as Shp1 and PTP1B. pnas.org The specificity of this interaction was predicted to be determined by four key amino acid residues located at the periphery of Shp2's catalytic cleft: Lys-280, Asn-281, Arg-362, and His-426. nih.gov Molecular dynamics simulations are often used in conjunction with docking to provide a more realistic understanding of the compound's behavior within the biological target. mdpi.com

Identification of PHPS1 as a Potent Small Molecule Inhibitor of SHP2

Subsequent experimental validation confirmed the predictions from the in silico screening and docking studies. PHPS1 was identified as a potent, cell-permeable, and reversible inhibitor of Shp2. pnas.orgnih.govsigmaaldrich.com Kinetic analyses determined its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) against Shp2, demonstrating its potency. sigmaaldrich.commedchemexpress.comcaymanchem.com

Crucially, PHPS1 exhibited significant selectivity for Shp2 over other protein tyrosine phosphatases. pnas.orgnih.gov It was found to be a more potent inhibitor of Shp2 compared to the closely related phosphatases Shp1 and PTP1B, as well as other PTPs like ECPTP and MptpA. sigmaaldrich.comcaymanchem.com This selectivity is a critical attribute for a potential therapeutic agent, as it minimizes off-target effects. pnas.org

Further studies demonstrated that PHPS1 effectively inhibits Shp2-dependent cellular processes. For instance, it was shown to block hepatocyte growth factor/scatter factor (HGF/SF)-induced epithelial cell scattering and branching morphogenesis, which are known to be dependent on Shp2 activity. pnas.orgnih.gov PHPS1 also interferes with Shp2-mediated downstream signaling pathways, such as the sustained phosphorylation of the Erk1/2 MAP kinases. pnas.orgnih.gov Moreover, the inhibitor was found to block the anchorage-independent growth of various human tumor cell lines, a key characteristic of tumorigenicity. pnas.orgnih.gov

Inhibitory Activity of PHPS1 against various Phosphatases

| Phosphatase | IC50 (µM) | Ki (µM) |

|---|---|---|

| Shp2 | 2.1 sigmaaldrich.comcaymanchem.com | 0.73 sigmaaldrich.commedchemexpress.comcaymanchem.commedchemexpress.commedchemexpress.com |

| Shp1 | 30 sigmaaldrich.comcaymanchem.com | 10.7 medchemexpress.commedchemexpress.commedchemexpress.com |

| PTP1B | 19 sigmaaldrich.comcaymanchem.com | 5.8 medchemexpress.commedchemexpress.commedchemexpress.com |

| ECPTP | 5.4 sigmaaldrich.comcaymanchem.com | |

| MptpA | 39 sigmaaldrich.comcaymanchem.com |

Molecular Mechanism of Shp2 Inhibition by Phps1

Enzymatic Inhibition Kinetics and Type of Inhibition

The inhibitory effect of PHPS1 on SHP2 has been characterized through detailed enzymatic kinetic studies. These analyses have revealed the nature of the inhibition and quantified the potency of PHPS1.

Kinetic analysis has demonstrated that PHPS1 acts as a competitive inhibitor of SHP2. nih.gov This mode of inhibition indicates that PHPS1 and the substrate compete for binding to the active site of the enzyme. pnas.org The inhibition by PHPS1 follows the Michaelis-Menten equation for a competitive inhibitor, further supporting its interaction with the catalytic center of SHP2. pnas.org

The inhibition constant (Ki) is a measure of the potency of an inhibitor. A lower Ki value signifies a stronger binding affinity between the inhibitor and the enzyme. The Ki value of PHPS1 for the inhibition of SHP2 has been determined to be approximately 0.73 µM. nih.govpnas.org This value is consistent with calculations using the Cheng-Prussof equation, which yielded a Ki of 0.7 µM. nih.govpnas.org

To assess the selectivity of PHPS1, its inhibitory activity against other closely related protein tyrosine phosphatases has been evaluated. The Ki values for the inhibition of PTP1B and SHP1 by PHPS1 were found to be 8-fold and 15-fold higher, respectively, than that for SHP2. nih.govpnas.org This demonstrates that PHPS1 is a selective inhibitor of SHP2. pnas.org

| Enzyme | Ki (µM) |

|---|---|

| SHP2 | 0.73 |

| PTP1B | 5.8 |

| SHP1 | 10.7 |

Active Site-Directed Binding Mode of PHPS1

Computational docking studies predict that PHPS1 binds directly to the active site of SHP2. nih.govnih.gov This active site-directed binding is consistent with its competitive inhibition kinetics. pnas.org The specificity of PHPS1 for SHP2 over other phosphatases like PTP1B and SHP1 is attributed to interactions with non-conserved amino acid residues at the periphery of the catalytic cleft. nih.gov

Molecular Interactions of PHPS1 within the SHP2 Catalytic Pocket

The binding of PHPS1 within the catalytic pocket of SHP2 is stabilized by a network of specific molecular interactions. These interactions are crucial for both the potency and selectivity of the inhibitor.

A key feature of PHPS1 is its phenyl sulfonate group, which acts as a phosphotyrosine mimetic. nih.govcaymanchem.com This group penetrates deep into the substrate-binding pocket of SHP2, mimicking the binding of the natural phosphotyrosine substrate. nih.gov This interaction is a fundamental aspect of the inhibitory mechanism of PHPS1.

The stability of the PHPS1-SHP2 complex is further enhanced by a network of hydrogen bonds formed between the inhibitor and key amino acid residues within the catalytic pocket. Docking models suggest that the sulfonate group of PHPS1 forms multiple hydrogen bonds with the backbone amides of residues in the P-loop of the catalytic site. nih.gov

Specifically, interactions have been identified with the following residues:

Lys-280 and His-426: These residues are predicted to form van der Waals contacts with PHPS1. nih.gov

Asn-281: This residue may form a hydrogen bond with the inhibitor. nih.gov

While the initial prompt listed ILE-463, Gly-464, Arg-465, Ser-460, and Ala-461 as forming hydrogen bonds, the direct hydrogen bonding of PHPS1 with these specific residues was not explicitly detailed in the provided search results. However, it is established that the sulfonate group interacts with the backbone amides within the catalytic P-loop, a region that includes several of these residues. nih.gov The specificity of PHPS1 for SHP2 is in part determined by interactions with residues such as Lys-280 and Asn-281, which are not conserved in PTP1B. nih.gov

Insufficient Data to Generate a Detailed Article on the Molecular Interactions of PHPS1 with SHP2

A thorough investigation into the specific molecular interactions between the chemical compound “PTP Inhibitor V, PHPS1” and the protein tyrosine phosphatase SHP2 has revealed a lack of detailed, publicly available research data required to construct the requested scientific article. While the role of PHPS1 as an inhibitor of SHP2 is established, the specific atomic-level interactions, particularly concerning the hydrophobic interactions of its pyrazolone (B3327878) core and the precise conformational changes in SHP2 upon its binding, are not sufficiently described in the accessible scientific literature to fulfill the detailed requirements of the proposed article structure.

Initial searches confirm that PHPS1 is an active-site-directed inhibitor of SHP2. The phenyl sulfonate group of PHPS1 is understood to mimic phosphotyrosine, allowing it to penetrate the substrate-binding pocket of SHP2. The pyrazolone core of PHPS1, along with its substituents, is reported to make contact with residues at the periphery of this active site cleft.

However, despite targeted searches for detailed structural analyses, such as X-ray crystallography or comprehensive molecular dynamics simulations of the SHP2-PHPS1 complex, the specific amino acid residues of SHP2 that engage in hydrophobic interactions with the pyrazolone core of PHPS1 could not be definitively identified. Some sources allude to an aromatic π-stacking interaction involving the pyrazolone scaffold, a critical component of hydrophobic binding, but the specific residue participating in this interaction is not named.

Furthermore, the available literature does not provide a detailed account of the conformational dynamics of SHP2 specifically upon binding to PHPS1. While the general mechanisms of SHP2 activation and conformational changes induced by other ligands are well-documented, this specific information for PHPS1 is absent. Without such data, a thorough and scientifically accurate description of the conformational shifts in SHP2 resulting from PHPS1 inhibition cannot be composed.

The creation of detailed data tables and in-depth research findings as requested is contingent on the availability of this specific structural and dynamic data. As this information is not present in the surveyed scientific papers and databases, it is not possible to generate the article with the required level of detail and scientific accuracy. Further experimental studies, including the co-crystallization of PHPS1 with SHP2 or advanced computational modeling, would be necessary to elucidate the precise molecular interactions and conformational changes that are central to the requested article.

Specificity and Selectivity Profile of Ptp Inhibitor V, Phps1 Across the Ptp Family

Differential Inhibition Against Closely Related Tyrosine Phosphatases

PHPS1 demonstrates notable selectivity among closely related PTPs, which is crucial for its utility as a chemical probe and potential therapeutic agent. This selectivity is attributed to specific interactions with amino acid residues in the periphery of the catalytic cleft of the target phosphatases.

PHPS1 is recognized as a selective inhibitor of Shp2, distinguishing it from the highly homologous phosphatases SHP1 and PTP1B. nih.gov Kinetic analyses have determined the inhibition constant (Ki) of PHPS1 for Shp2 to be approximately 0.73 µM. nih.govmedchemexpress.com In contrast, its inhibitory activity against PTP1B and SHP1 is significantly weaker. The Ki values for PTP1B and SHP1 are 8-fold and 15-fold higher than for Shp2, respectively. nih.gov

The specificity of PHPS1 for Shp2 over PTP1B and SHP1 is largely determined by four key amino acid residues at the periphery of the catalytic cleft. nih.gov For instance, a lysine (B10760008) residue present in SHP1 and PTP1B at a position equivalent to Arg-362 in Shp2 is thought to reduce the binding affinity for PHPS1, thus explaining the observed selectivity. nih.gov

| Phosphatase | Ki (µM) | Selectivity Fold vs. Shp2 |

|---|---|---|

| Shp2 | 0.73 | 1 |

| PTP1B | 5.8 | ~8 |

| SHP1 | 10.7 | ~15 |

The selectivity of PHPS1 has been assessed against a broader panel of PTPs. It demonstrates weak inhibition against ECPTP (IC50 = 5.4 µM) and MptpA, a PTP from Mycobacterium tuberculosis (IC50 = 39 µM). nih.gov Notably, PHPS1 shows little to no inhibitory activity against several other tyrosine phosphatases, including PTPH1, STEP, PTPN7, PTPRK, GLEPP1, and LAR2, even at concentrations up to 50 µM. nih.gov This high degree of selectivity underscores its specificity for a limited subset of the PTP family.

| Phosphatase | Inhibitory Activity (IC50) |

|---|---|

| ECPTP | 5.4 µM |

| MptpA | 39 µM |

| PTPH1 | > 50 µM (Little to no activity) |

| STEP | > 50 µM (Little to no activity) |

| PTPN7 | > 50 µM (Little to no activity) |

| PTPRK | > 50 µM (Little to no activity) |

| GLEPP1 | > 50 µM (Little to no activity) |

| LAR2 | > 50 µM (Little to no activity) |

Inhibition of Dual-Specificity Phosphatases (DUSPs) by PHPS1

In addition to classical tyrosine phosphatases, PHPS1 has been shown to inhibit members of the dual-specificity phosphatase (DUSP) subfamily. DUSPs are capable of dephosphorylating both phosphotyrosine and phosphoserine/threonine residues and are key regulators of signaling pathways such as the mitogen-activated protein kinase (MAPK) cascades.

Research has confirmed that PHPS1 inhibits the phosphatase activity of DUSP13B. researchgate.net Kinetic measurements based on the Michaelis-Menten equation were performed to elucidate the mechanism of this inhibition. researchgate.net

PHPS1 also inhibits DUSP14 (also known as MKP-6) in a dose-dependent manner. researchgate.net DUSP14 is a negative regulator of key inflammatory and immune signaling pathways. nih.govnih.gov It has been shown to dephosphorylate and inactivate TAK1, a kinase essential for the activation of the NF-κB pathway by stimuli like TNF-α and IL-1. nih.gov DUSP14 also negatively regulates T-cell receptor (TCR) signaling by dephosphorylating TAB1, leading to the inactivation of the TAB1-TAK1 complex. nih.gov Therefore, inhibition of DUSP14 by PHPS1 would be expected to enhance NF-κB and TCR signaling, leading to increased T-cell proliferation and cytokine production. nih.gov

PHPS1 has been reported to inhibit Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). researchgate.netsemanticscholar.org PTPN2, also known as T-cell PTP (TC-PTP), is a critical negative regulator of cytokine and growth factor signaling pathways, including the JAK-STAT pathway. nih.gov It shares a high degree of sequence homology (approximately 74%) in its catalytic domain with PTP1B. nih.gov This structural similarity often leads to cross-reactivity for inhibitors targeting the active site of either phosphatase. nih.gov Inhibition of PTPN2 is an area of interest for cancer immunotherapy as it can enhance IFNγ-mediated signaling and anti-tumor immune responses. nih.gov

Implications of PHPS1 Selectivity for Mechanistic Research

The pronounced selectivity of PHPS1 for Shp2 over other protein tyrosine phosphatases, particularly the closely related Shp1 and PTP1B, makes it a valuable tool for dissecting the specific roles of Shp2 in cellular signaling pathways. nih.gov By using PHPS1, researchers can inhibit the activity of Shp2 with a degree of specificity that allows them to attribute observed effects to the inhibition of this particular phosphatase.

For example, PHPS1 has been utilized to demonstrate the involvement of Shp2 in specific signaling cascades. It has been shown to inhibit Shp2-dependent cellular signaling, which in turn affects processes such as cell proliferation and colony formation in tumor cells. merckmillipore.comsigmaaldrich.com As an oncogene, Shp2 is known to regulate the survival and proliferation of cancer cells primarily through the activation of the Ras/ERK signaling pathway. medchemexpress.com The use of PHPS1 has helped to confirm the role of Shp2 in this pathway. medchemexpress.com Specifically, studies have shown that PHPS1 can inhibit the HGF/SF-induced phosphorylation and subsequent activation of Erk1/2. medchemexpress.com

The selectivity of PHPS1 is critical in these studies. Since it does not significantly inhibit other PTPs at concentrations where it effectively inhibits Shp2, researchers can be more confident that the observed downstream effects are a direct consequence of Shp2 inhibition. This allows for a clearer understanding of the specific functions of Shp2 in various biological contexts, distinguishing its roles from those of other PTPs that may be present in the same cellular environment. The ability of PHPS1 to differentiate between Shp2 and other PTPs is a key feature that enables its use as a chemical probe to investigate the intricate mechanisms of signal transduction. nih.gov

Cellular and Molecular Effects of Ptp Inhibitor V, Phps1

Modulation of SHP2-Dependent Signaling Pathways

PHPS1 exerts its effects by specifically interfering with signaling cascades that are dependent on the enzymatic activity of Shp2. This targeted inhibition has been instrumental in elucidating the downstream consequences of Shp2 function.

Inhibition of Growth Factor-Induced Signaling (e.g., HGF/SF)

Hepatocyte Growth Factor/Scatter Factor (HGF/SF) is a potent mitogen that, upon binding to its receptor Met, initiates a signaling cascade leading to diverse cellular responses, including cell scattering and branching morphogenesis. nih.govnih.gov The protein tyrosine phosphatase Shp2 is a crucial component of this signaling pathway. nih.gov PHPS1 has been shown to effectively inhibit Shp2-dependent cellular events induced by HGF/SF. nih.govnih.govpnas.org By blocking Shp2 activity, PHPS1 prevents the downstream signaling required for the full biological response to HGF/SF. nih.gov For instance, in Madin-Darby canine kidney (MDCK) epithelial cells, treatment with PHPS1 completely inhibits HGF/SF-induced cell scattering. nih.govresearchgate.net

Regulation of ERK1/2 MAP Kinase Phosphorylation

The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. medchemexpress.comyoutube.comyoutube.com Shp2 is known to be a positive regulator of this pathway, and its activity is often required for sustained activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govmedchemexpress.com

Research has demonstrated that PHPS1 specifically blocks the sustained phosphorylation of ERK1/2 that is induced by HGF/SF. nih.govnih.gov In MDCK cells stimulated with HGF/SF, PHPS1 inhibits the phosphorylation and subsequent activation of ERK1/2 over a period of 15 minutes to 6 hours. medchemexpress.com Notably, the initial, transient phosphorylation of ERK1/2 at 5 minutes is not affected by the inhibitor, indicating that PHPS1 specifically interferes with the Shp2-dependent sustained phase of ERK1/2 activation. medchemexpress.com Furthermore, PHPS1 can effectively inhibit the activation of ERK1/2 driven by the leukemia-associated Shp2 mutant, E76K. nih.govnih.gov

| Pathway Component | Effect of PHPS1 | Cellular Context |

| ERK1/2 Phosphorylation | Inhibition of sustained activation | HGF/SF-stimulated MDCK cells |

| ERK1/2 Activation | Inhibition | Cells with leukemia-associated Shp2-E76K mutant |

Effects on Paxillin (B1203293) Dephosphorylation

Paxillin is a focal adhesion-associated protein that plays a significant role in cell adhesion, motility, and signaling. nih.gov It undergoes dynamic phosphorylation and dephosphorylation on tyrosine residues. Shp2 has been identified as a direct phosphatase for paxillin. nih.gov In response to HGF/SF stimulation in MDCK cells, paxillin undergoes dephosphorylation. nih.gov Treatment with PHPS1 has been shown to significantly inhibit this HGF/SF-induced dephosphorylation of paxillin, particularly at later time points. nih.govnih.gov This finding provides direct evidence that PHPS1 inhibits the phosphatase activity of wild-type Shp2 within the cellular context. nih.gov

Impacts on PI3K/AKT and STAT3 Pathways

In contrast to its pronounced effect on the ERK1/2 MAP kinase pathway, PHPS1 has been shown to be highly specific in its action. Studies have demonstrated that PHPS1 does not affect the HGF/SF-induced activation of the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway or the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govmedchemexpress.com This specificity underscores the targeted nature of PHPS1 towards Shp2 and its primary role in modulating the Ras/MAPK signaling axis, while other Shp2-independent pathways remain largely unaffected by the inhibitor. nih.gov The lack of impact on these critical signaling pathways highlights the utility of PHPS1 as a specific tool for studying Shp2-mediated signaling. nih.govmedchemexpress.com

Effects on Cellular Processes Driven by SHP2 Activity

The targeted inhibition of Shp2 by PHPS1 has profound consequences on cellular behaviors that are critically dependent on Shp2's enzymatic function. These effects are most notably observed in processes related to cell motility and tissue morphogenesis.

Inhibition of Epithelial Cell Scattering and Branching Morphogenesis

Epithelial cell scattering is a process where compact epithelial colonies dissociate and migrate away from each other, a phenomenon induced by factors like HGF/SF. nih.govnih.gov This process, along with branching morphogenesis—the formation of tubular structures from epithelial cells—are fundamental to embryonic development and are also implicated in tumor metastasis. nih.govpnas.org Both of these complex cellular events have been shown to be dependent on Shp2 activity. nih.gov

Treatment of MDCK epithelial cells with PHPS1 completely blocks HGF/SF-induced scattering. nih.govnih.govresearchgate.net Similarly, HGF/SF-induced branching morphogenesis of MDCK cells grown in a three-dimensional collagen gel is also completely inhibited by PHPS1. nih.govpnas.orgrndsystems.com This demonstrates that the phosphatase activity of Shp2 is essential for these morphological changes. Furthermore, even when branching morphogenesis is induced independently of HGF/SF through the expression of a constitutively active form of Shp2, PHPS1 is still able to completely inhibit this process, confirming that the inhibitor acts intracellularly to block Shp2 function. nih.govpnas.orgresearchgate.net

| Cellular Process | Inducing Agent | Effect of PHPS1 | Cell Type |

| Epithelial Cell Scattering | HGF/SF | Complete Inhibition | MDCK |

| Branching Morphogenesis | HGF/SF | Complete Inhibition | MDCK |

| Branching Morphogenesis | Constitutively Active Shp2 | Complete Inhibition | MDCK |

Suppression of Anchorage-Independent Growth in Tumor Cell Lines

A hallmark of cancerous cells is their ability to proliferate without being attached to a solid surface, a characteristic known as anchorage-independent growth. This ability is strongly correlated with a cell's tumorigenicity and invasiveness. PHPS1 has demonstrated a significant capacity to inhibit this form of growth across various human tumor cell lines. nih.gov

Treatment with PHPS1 leads to a dose-dependent inhibition of colony formation in soft agar (B569324) assays, a standard method for measuring anchorage-independent growth. nih.gov This inhibitory effect underscores the dependence of certain tumor cells on Shp2 signaling for their malignant phenotype. nih.gov In studies using a panel of human tumor cells, a 6-day treatment with 30 μM PHPS1 resulted in a notable reduction in cell proliferation. nih.gov The degree of inhibition varied among cell lines, indicating differential sensitivity to Shp2 inhibition. nih.gov

Table 1: Effect of PHPS1 on the Proliferation of Human Tumor Cell Lines

Data shows the percentage reduction in cell numbers after a 6-day treatment with 30 μM PHPS1.

| Cell Line | Tumor Type | Reduction in Cell Number (%) | Source |

|---|---|---|---|

| HT-29 | Colon Carcinoma | 74% | nih.gov |

| Caki-1 | Renal Cell Carcinoma | 0% | nih.gov |

Regulation of Endothelial Adherens Junctions and β-Catenin Phosphorylation

Endothelial barrier function is crucial for regulating vascular permeability, and its disruption is a key event in inflammatory responses. The integrity of this barrier is maintained by adherens junctions, which are multiprotein complexes primarily composed of VE-cadherin and associated catenins, including β-catenin. The tyrosine phosphatase SHP2 plays a vital role in the recovery of these junctions after they are disrupted by inflammatory mediators like thrombin. nih.gov Specifically, SHP2 is responsible for dephosphorylating VE-cadherin-associated β-catenin, a necessary step for the restoration of the endothelial barrier. nih.gov

Pharmacological inhibition of SHP2 with PHPS1 has been shown to directly impact this recovery process. In endothelial cells treated with thrombin to induce barrier disruption, the presence of PHPS1 significantly delayed the restoration of the endothelial monolayer's integrity. nih.gov This delay was accompanied by a prolonged elevation in the tyrosine phosphorylation levels of β-catenin. nih.gov These findings indicate that by inhibiting SHP2, PHPS1 prevents the timely dephosphorylation of β-catenin, which in turn reduces the mobility of VE-cadherin at the plasma membrane and hinders the reassembly of adherens junctions. nih.govnih.gov The effect of PHPS1 on restoring the endothelial monolayer is dependent on the expression of both VE-cadherin and β-catenin. nih.gov

PHPS1 Activity Against Oncogenic SHP2 Mutants (e.g., SHP2-E76K)

Somatic gain-of-function mutations in the PTPN11 gene, which encodes SHP2, are frequently found in various human cancers, particularly in juvenile myelomonocytic leukemia. nih.gov One of the most common leukemia-associated mutants is SHP2-E76K, which results in a constitutively active enzyme. nih.gov This hyperactive mutant leads to the over-stimulation of downstream signaling pathways, such as the Ras/MAPK pathway, promoting oncogenesis. nih.gov

PHPS1 has been shown to be an effective inhibitor of the downstream signaling initiated by this oncogenic mutant. nih.govnih.gov It efficiently blocks the hyperactivation of Erk1/2, a key component of the MAPK pathway, that is induced by the SHP2-E76K mutant. nih.govnih.gov In experimental models where the SHP2-E76K mutant was co-expressed with the adaptor protein GAB2, a more than 40-fold hyperactivation of Erk1/2 was observed. nih.gov Treatment with PHPS1 was able to inhibit this hyperactivation by 65%, demonstrating its potent activity against this oncogenic form of SHP2. nih.gov This inhibitory action is crucial for preventing the uncontrolled growth of tumor cells driven by such mutations. nih.gov

Absence of Off-Target Effects on SHP2-Independent Signaling Pathways

A critical attribute of a useful chemical probe or potential therapeutic agent is its specificity. PHPS1 has been characterized as a highly specific inhibitor of Shp2, with minimal or no activity against other related protein tyrosine phosphatases (PTPs) or SHP2-independent signaling pathways. nih.govnih.gov

Research has shown that PHPS1 does not affect signaling pathways that are not dependent on Shp2. nih.gov For instance, while it inhibits the sustained, Shp2-dependent phosphorylation of Erk1/2 induced by Hepatocyte Growth Factor/Scatter Factor (HGF/SF), it does not affect the transient, Shp2-independent phosphorylation of Erk1/2 that occurs shortly after stimulation. nih.govnih.gov Furthermore, PHPS1 shows no inhibitory effect on HGF/SF-induced activation of other critical signaling pathways, such as the PI3K/Akt or Stat3 pathways. nih.gov

The selectivity of PHPS1 is further highlighted by its differential inhibitory activity against a panel of PTPs. It is significantly more potent against Shp2 compared to the closely related phosphatase Shp1 and other PTPs like PTP1B. nih.gov

Table 2: Inhibitory Activity and Selectivity of PHPS1

Table displays the inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) for PHPS1 against various protein tyrosine phosphatases.

| Phosphatase | Ki (μM) | IC50 (μM) | Source |

|---|---|---|---|

| Shp2 | 0.73 | 2.1 | nih.gov |

| Shp1 | 10.7 | 30 | nih.gov |

| PTP1B | 5.8 | 19 | nih.gov |

| ECPTP | - | 5.4 | |

| MptpA | - | 39 |

PHPS1 exhibited little to no activity against PTPH1, STEP, PTPN7, PTPRK, GLEPP1, or LAR2 at concentrations up to 50 μM.

This high degree of specificity makes PHPS1 a valuable tool for dissecting Shp2-dependent cellular processes and a promising candidate for the development of targeted cancer therapies. nih.gov

Preclinical Research Applications and Utility in Disease Models

Use of PHPS1 as a Pharmacological Tool to Investigate SHP2 Function

PHPS1 has been identified as a potent, cell-permeable, and selective inhibitor of SHP2, which has facilitated its use as a pharmacological tool to probe the diverse functions of this phosphatase. nih.govcaymanchem.com Its specificity for SHP2 over other closely related tyrosine phosphatases, such as SHP1 and PTP1B, allows for the targeted investigation of SHP2-dependent signaling pathways. nih.gov By inhibiting the catalytic activity of SHP2, researchers can observe the downstream consequences and thereby understand the role of SHP2 in various cellular processes. patsnap.com

The inhibitory activity of PHPS1 against SHP2 and its selectivity over other phosphatases are summarized in the table below.

| Phosphatase | Inhibition Constant (Ki) or IC50 |

| SHP2 | Ki: 0.73 µM, IC50: 2.1 µM caymanchem.commedchemexpress.com |

| SHP1 | Ki: 10.7 µM, IC50: 30 µM caymanchem.commedchemexpress.com |

| PTP1B | Ki: 5.8 µM, IC50: 19 µM caymanchem.commedchemexpress.com |

| ECPTP | IC50: 5.4 µM caymanchem.com |

| Mycobacterium MptpA | IC50: 39 µM caymanchem.com |

This table presents the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of PHPS1 for SHP2 and other related phosphatases, demonstrating its selectivity.

Application in Cancer Research Models

SHP2 is recognized as a bona fide oncogene, making it a significant target in cancer research. nih.gov PHPS1 has been instrumental in exploring the therapeutic potential of SHP2 inhibition in various cancer models.

In vitro studies have demonstrated that PHPS1 can effectively inhibit the proliferation of a variety of human tumor cell lines. nih.gov For instance, treatment with PHPS1 has been shown to reduce the number of cells in a dose-dependent manner. medchemexpress.com The compound has been observed to block the anchorage-independent growth of several human tumor cell lines, a key characteristic of cancer cells. nih.gov A notable example is its effect on the HT-29 colon cancer cell line, where it caused a significant reduction in cell number. medchemexpress.com

The table below illustrates the effect of PHPS1 on the proliferation of different human tumor cell lines.

| Cell Line | Cancer Type | Percentage Reduction in Cell Number |

| HT-29 | Colon Carcinoma | 74% medchemexpress.com |

| Caki-1 | Renal Cell Carcinoma | 0% medchemexpress.com |

This table shows the differential sensitivity of human tumor cell lines to PHPS1, highlighting its inhibitory effect on cell proliferation.

PHPS1 has been shown to block SHP2-dependent downstream signaling pathways that are often activated by oncogenic receptor tyrosine kinases. nih.gov A primary example is its ability to inhibit the sustained phosphorylation of the Erk1/2 MAP kinases, a critical pathway for cell proliferation, which is induced by hepatocyte growth factor/scatter factor (HGF/SF) acting through the Met receptor. nih.gov While transient phosphorylation of Erk1/2 may not be affected, the sustained activation, which is crucial for mitogenic signaling, is inhibited by PHPS1. nih.gov The compound does not appear to affect HGF/SF-induced activation of other signaling pathways like PI3K/Akt or Stat3. medchemexpress.com

Recent research has also indicated a connection between MET and ERBB2 signaling in certain cancers, where MET signaling can act as a compensatory pathway of resistance to ERBB2 inhibition. nih.gov While direct studies on PHPS1's effect on ErbB2 signaling are less documented, its role in inhibiting downstream pathways like the Ras-MAPK cascade, which can be activated by both Met and ErbB2, suggests a potential for broader effects on oncogenic receptor signaling. patsnap.comnih.gov

The utility of PHPS1 has been extended to in vivo preclinical models of cancer. nih.gov In a study using a nude mouse model with xenografts of human oral squamous cell carcinoma cells (Ca9-22), treatment with PHPS1 resulted in a significant inhibition of tumor growth. nih.govcolby.edu Furthermore, pathological examination of the xenografts revealed that PHPS1 treatment also led to a reduction in tumor angiogenesis, the formation of new blood vessels that supply the tumor. nih.govcolby.edu These findings from preclinical animal models underscore the potential of SHP2 inhibition as a therapeutic strategy for cancer. nih.gov

Studies in Cardiovascular Disease Models: Atherosclerosis

Beyond cancer, PHPS1 has been investigated for its therapeutic potential in cardiovascular diseases, particularly atherosclerosis.

In a preclinical model using Ldlr-/- mice fed a high-fat diet to induce atherosclerosis, administration of PHPS1 demonstrated a protective effect. medchemexpress.com The study revealed a significant decrease in the size of atherosclerotic plaques in the aorta of mice treated with PHPS1 compared to control groups. medchemexpress.com This suggests that inhibiting SHP2 with PHPS1 can make these mice less susceptible to the development of atherosclerosis. medchemexpress.com The mechanism is thought to involve the inhibition of vascular smooth muscle cell proliferation, a key event in the formation of atherosclerotic plaques. nih.gov

Impact on Vascular Smooth Muscle Cells (VSMCs)

PTP Inhibitor V, also known as PHPS1, has been identified as a significant modulator of Vascular Smooth Muscle Cell (VSMC) behavior, particularly in the context of atherosclerosis. Research has demonstrated that PHPS1 can inhibit the proliferation of VSMCs, a key event in the development and progression of atherosclerotic plaques.

In a study utilizing a mouse model of atherosclerosis (Ldlr-/- mice fed a high-cholesterol diet), treatment with PHPS1 resulted in a notable decrease in the number of atherosclerotic plaques. mdpi.com A detailed analysis of the plaque composition revealed a significant reduction in the number of VSMCs within these lesions in the PHPS1-treated group compared to the control group. mdpi.com This suggests that the atheroprotective effect of PHPS1 is, at least in part, mediated by its influence on VSMC proliferation.

Mechanistic studies in cultured VSMCs have further elucidated the signaling pathway through which PHPS1 exerts its effects. Oxidized low-density lipoprotein (oxLDL), a key driver of atherosclerosis, was found to induce a dose-dependent increase in VSMC proliferation. mdpi.com This was accompanied by an increase in the phosphorylation of Shp2 (Src homology region 2 domain-containing phosphatase 2) and ERK (extracellular signal-regulated kinase). mdpi.com Treatment with PHPS1 effectively blocked these oxLDL-induced effects, indicating that PHPS1 inhibits VSMC proliferation through the Shp2/ERK signaling pathway. mdpi.com

These findings highlight the potential of PHPS1 as a research tool to investigate the role of Shp2 in vascular pathologies and as a potential therapeutic agent for conditions characterized by excessive VSMC proliferation, such as atherosclerosis.

Table 1: Effect of PHPS1 on VSMC Proliferation and Signaling

| Condition | Parameter Measured | Observation | Reference |

|---|---|---|---|

| Ldlr-/- mice on a high-cholesterol diet + PHPS1 | Number of atherosclerotic plaques | Decreased | mdpi.com |

| Ldlr-/- mice on a high-cholesterol diet + PHPS1 | Number of VSMCs in plaques | Significantly decreased | mdpi.com |

| Cultured VSMCs + oxLDL | VSMC proliferation | Dose-dependent increase | mdpi.com |

| Cultured VSMCs + oxLDL | Shp2 phosphorylation | Increased | mdpi.com |

| Cultured VSMCs + oxLDL | ERK phosphorylation | Increased | mdpi.com |

| Cultured VSMCs + oxLDL + PHPS1 | VSMC proliferation | Blocked | mdpi.com |

| Cultured VSMCs + oxLDL + PHPS1 | Shp2 phosphorylation | Blocked | mdpi.com |

Research in Reproductive Biology Models

Effects on Oocyte Meiosis and Maturation in Animal Models

Preclinical research specifically investigating the direct effects of PTP Inhibitor V (PHPS1) on oocyte meiosis and maturation in animal models is not extensively documented in publicly available literature. The process of oocyte maturation is a complex and highly regulated series of events involving fluctuations in the activity of various kinases and phosphatases. While the role of protein tyrosine phosphatases (PTPs) in this process is acknowledged, the specific actions of PHPS1 have not been a primary focus of published studies.

Modulation of Relevant Signaling Pathways (MAPK, PI3K/AKT) in Reproductive Contexts

While there is no direct evidence from preclinical studies demonstrating the modulation of MAPK (mitogen-activated protein kinase) and PI3K/AKT (phosphatidylinositol 3-kinase/protein kinase B) signaling pathways by PHPS1 in reproductive contexts, these pathways are known to be crucial for oocyte development and maturation.

The MAPK pathway is involved in the resumption of meiosis and the regulation of cell cycle progression in oocytes. Similarly, the PI3K/AKT signaling cascade plays a significant role in oocyte survival, growth, and meiotic maturation. Given that PHPS1 is known to inhibit Shp2, a PTP that can influence both the MAPK and PI3K/AKT pathways in other cell types, it is plausible that PHPS1 could indirectly affect these signaling cascades in the reproductive system. However, without direct experimental evidence, this remains speculative.

Implications for Uterine Receptivity and Embryo Implantation in Animal Models

There is a lack of specific preclinical research on the implications of PTP Inhibitor V (PHPS1) for uterine receptivity and embryo implantation in animal models. The establishment of uterine receptivity is a critical step for successful pregnancy and involves a complex interplay of hormones, growth factors, and signaling molecules that prepare the endometrium for embryo attachment. While PTPs are involved in various cellular signaling events, the role of PHPS1 in the specific context of the uterus and embryo implantation has not been reported in the available scientific literature.

Structure Activity Relationship Sar and Analogue Development for the Phps Compound Class

Identification of Key Structural Moieties Essential for PHPS1 Activity

PHPS1 is a competitive inhibitor that binds to the active site of SHP2. nih.gov Its inhibitory activity and selectivity are dictated by specific structural features that engage with key residues within the catalytic cleft of the enzyme.

The core structure of PHPS1 consists of a phenylhydrazonopyrazolone scaffold substituted with a sulfonic acid group and a nitro group. Docking models and enzymatic assays have elucidated the critical roles of these moieties:

Phenyl Sulfonate Group : This moiety is paramount for the inhibitory activity of PHPS1 as it acts as a phosphotyrosine (pTyr) mimetic. nih.gov It is predicted to penetrate deep into the substrate-binding pocket of the SHP2 active site, where the catalytic action takes place.

Sulfonic Acid Moiety : The negatively charged sulfonic acid group is a crucial determinant for binding. SAR studies have shown that replacing this group with a sulfonamide or a carboxylate leads to a 2-fold and 10-fold reduction in inhibitory activity, respectively. nih.gov This highlights the essential role of the sulfonate in establishing key interactions within the catalytic pocket.

Nitro Group : The position and presence of the nitro group on the phenyl ring are also important for potency. Shifting the nitro group's position or its complete removal leads to a significant decrease in inhibitory effects. nih.gov

The specificity of PHPS1 for SHP2 over other closely related phosphatases like SHP1 and PTP1B is attributed to interactions with amino acid residues located at the periphery of the catalytic cleft. nih.gov Four critical residues in SHP2 (Lys-280, Asn-281, Arg-362, and His-426) are thought to be key for this selectivity, forming hydrogen bonds and van der Waals contacts with the inhibitor. nih.gov

| Structural Moiety of PHPS1 | Function/Importance | Effect of Modification |

|---|---|---|

| Phenyl Sulfonate Group | Acts as a phosphotyrosine (pTyr) mimetic, binds to the active site pocket. | Core to inhibitory action. |

| Sulfonic Acid Group | Essential for binding affinity. | Replacement with sulfonamide or carboxylate significantly reduces potency. nih.gov |

| Pyrazolone (B3327878) Core & Aromatic Rings | Maintains structural scaffold and proper orientation. | Substitution with nonaromatic groups abolishes activity. nih.gov |

| Nitro Group | Contributes to binding potency. | Omission, substitution, or positional shift decreases inhibitory activity. nih.gov |

Strategies for Lead Optimization and Derivatization to Enhance Potency and Selectivity

Lead optimization of the PHPS compound class has been guided by the SAR data, aiming to enhance potency and selectivity while maintaining favorable drug-like properties. nih.govnih.gov The general strategy involves making systematic modifications to the PHPS1 scaffold and evaluating the impact on SHP2 inhibition.

Initial derivatization efforts have demonstrated that the core structure is highly sensitive to modifications. As detailed in the table below, most changes to the essential moieties identified in section 7.1 resulted in diminished activity. For instance, substituting the sulfonic acid moiety with either a sulfonamide (Compound 2) or a carboxylate (Compound 3) led to a marked decrease in inhibitory potency against SHP2. nih.gov Similarly, alterations to the nitro group, such as shifting its position (Compound 4) or omitting it entirely (Compound 5), were detrimental to the compound's efficacy. nih.gov The replacement of the aromatic rings with nonaromatic groups also abolished inhibitory activity. nih.gov

However, one notable exception was the attachment of a carboxylic ester group, which led to the development of PHPS4 (Compound 10). nih.gov This analogue demonstrated a three-fold improvement in the potency of SHP2 inhibition in enzymatic assays compared to PHPS1. nih.gov This finding suggests that while the central scaffold's requirements are stringent, there are pockets on the periphery of the binding site that can be exploited for potency enhancement. Despite the improved enzymatic potency, PHPS4 did not show a corresponding increase in potency in cell-based assays, indicating that other factors, such as cell permeability, may need to be co-optimized. nih.gov

Future lead optimization strategies could involve exploring a wider range of substituents on the aromatic rings to probe for additional favorable interactions, and employing bioisosteric replacements for the nitro group to potentially improve physicochemical properties without sacrificing potency.

| Compound | Modification from PHPS1 Scaffold | Relative SHP2 Inhibitory Activity |

|---|---|---|

| PHPS1 | Parent Compound | Baseline |

| Compound 2 | Sulfonic acid -> Sulfonamide | 2-fold lower nih.gov |

| Compound 3 | Sulfonic acid -> Carboxylate | 10-fold lower nih.gov |

| Compound 4 | Shifted nitro group | Lower activity nih.gov |

| Compound 5 | Omitted nitro group | Lower activity nih.gov |

| Compound 8/9 | Nonaromatic moieties instead of aromatic rings | Activity abolished nih.gov |

| PHPS4 (Compound 10) | Attachment of a carboxylic ester group | 3-fold higher (in vitro) nih.gov |

Comparative Analysis with Other SHP2 Inhibitor Chemotypes (e.g., PHPS4, NSC-87877)

The landscape of SHP2 inhibitors includes several chemotypes that, like PHPS1, target the enzyme's catalytic site. A comparative analysis of these different scaffolds provides insight into the various molecular strategies that can achieve SHP2 inhibition. Here, we compare the PHPS class (represented by PHPS1 and its potent analogue PHPS4) with NSC-87877, a distinct quinoline-based inhibitor.

PHPS Chemotype (PHPS1 and PHPS4):

Mechanism: These are competitive inhibitors that bind directly to the active site of SHP2. nih.gov

Binding and Selectivity: The phenyl sulfonate group mimics the phosphotyrosine substrate. nih.gov PHPS1 exhibits good selectivity for SHP2, with a 15-fold higher affinity for SHP2 over the highly homologous SHP1 and an 8-fold preference over PTP1B. nih.gov PHPS4 is a more potent derivative with a similar selectivity profile. nih.gov Their specificity is driven by interactions with peripheral residues of the catalytic cleft. nih.gov

NSC-87877 Chemotype:

Mechanism: NSC-87877, an 8-hydroxy-7-diazenyl-quinoline-5-sulfonic acid derivative, also binds to the catalytic cleft of SHP2. nih.govnih.gov

Binding and Selectivity: Its binding is mediated by hydrogen bonds between its two sulfonic acid groups and key residues in the SHP2 active site, including Lys-280, Asn-281, and Arg-465. nih.govresearchgate.net Unlike the PHPS class, NSC-87877 is a potent inhibitor of both SHP2 and SHP1, showing very poor selectivity between these two phosphatases. selleckchem.commedchemexpress.com However, it is selective for SHP2 over other PTPs such as PTP1B, HePTP, and CD45. nih.govtocris.com

The key difference lies in their selectivity profiles. While PHPS1 was specifically developed to be selective against SHP1, NSC-87877 potently inhibits both. nih.govselleckchem.commedchemexpress.com This distinction is critical for their use as chemical probes and for their potential therapeutic development, as the biological roles of SHP1 and SHP2 can be distinct and sometimes opposing. The PHPS scaffold offers a more selective starting point for inhibiting SHP2-specific functions.

| Feature | PHPS1 | PHPS4 | NSC-87877 |

|---|---|---|---|

| Chemotype | Phenylhydrazonopyrazolone sulfonate | Phenylhydrazonopyrazolone sulfonate | Quinoline hydrazine derivative nih.gov |

| Binding Site | SHP2 Active Site nih.gov | SHP2 Active Site nih.gov | SHP2 Active Site nih.govresearchgate.net |

| Inhibitory Constant (Ki) for SHP2 | 0.73 µM nih.gov | ~0.24 µM (estimated 3x PHPS1) nih.gov | IC50 = 0.318 µM selleckchem.commedchemexpress.com |

| Selectivity vs. SHP1 | ~15-fold selective for SHP2 (Ki = 10.7 µM) medchemexpress.com | Similar to PHPS1 nih.gov | Not selective (IC50 = 0.355 µM) selleckchem.commedchemexpress.com |

| Selectivity vs. PTP1B | ~8-fold selective for SHP2 (Ki = 5.8 µM) medchemexpress.com | Similar to PHPS1 nih.gov | ~5-fold selective for SHP2 (IC50 = 1.691 µM) nih.govtocris.com |

Methodological Approaches in Studying Ptp Inhibitor V, Phps1

In Vitro PTP Activity Assays

In vitro assays are fundamental in determining the potency and selectivity of PHPS1 as a PTP inhibitor. These assays typically utilize purified enzymes and synthetic substrates to measure the inhibitor's direct effect on phosphatase activity.

Fluorogenic substrates are widely used in high-throughput screening and detailed kinetic analysis of PTP inhibitors due to their high sensitivity. nih.govnih.gov Commonly used substrates include 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) and 3-O-methylfluorescein phosphate (OMFP). nih.govnih.gov In their phosphorylated state, these molecules exhibit low fluorescence. However, upon dephosphorylation by a PTP, they are converted into highly fluorescent products. nih.gov The rate of the enzymatic reaction can thus be monitored by measuring the increase in fluorescence intensity over time.

PTP assays using these substrates are typically performed in microplate formats, allowing for the efficient testing of various inhibitor concentrations. nih.gov While DiFMUP is a common choice, OMFP is sometimes preferred due to its red-shifted excitation and emission wavelengths, which can reduce interference from autofluorescent compounds. nih.gov The choice of substrate and assay conditions, such as pH and buffer composition, are optimized for the specific PTP being studied.

| Substrate | Excitation Wavelength (λex) | Emission Wavelength (λem) | Key Characteristics |

| DiFMUP | ~360 nm | ~460 nm | High sensitivity, prone to interference from compounds fluorescing in the near-UV/blue range. nih.gov |

| OMFP | ~485 nm | ~535 nm | Reduced compound fluorescence interference, limited aqueous solubility requiring dissolution in DMSO. nih.gov |

Kinetic analysis is crucial for understanding the mechanism of inhibition. PHPS1 has been identified as a reversible, active-site targeting, and substrate-competitive inhibitor of Shp-2. nih.govsigmaaldrich.com This mode of inhibition can be visualized and quantified using kinetic analysis techniques such as Lineweaver-Burk plots. 2minutemedicine.comkhanacademy.org

A Lineweaver-Burk plot is a graphical representation of the Michaelis-Menten equation, plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). khanacademy.orgmedschoolcoach.com For a competitive inhibitor like PHPS1, the inhibitor binds to the same active site as the substrate. khanacademy.org This competition increases the apparent Michaelis constant (Km), reflecting the need for a higher substrate concentration to achieve half of the maximum velocity (Vmax). However, at saturating substrate concentrations, the effect of the inhibitor can be overcome, and thus the Vmax remains unchanged. khanacademy.org

In a Lineweaver-Burk plot, this is characterized by a series of lines (at different inhibitor concentrations) that intersect at the same point on the y-axis (1/Vmax), but have different x-intercepts (-1/Km) and slopes. khanacademy.org This graphical representation provides a clear visual confirmation of the competitive inhibition mechanism of PHPS1 against its target PTP.

Cell-Based Functional Assays

To understand the biological consequences of PTP inhibition by PHPS1, a variety of cell-based functional assays are employed. These assays move beyond the purified enzyme system to investigate the inhibitor's effects within a cellular context.

Shp-2, a primary target of PHPS1, is a known positive regulator of growth factor signaling pathways that are critical for cellular morphogenesis. nih.gov For instance, the hepatocyte growth factor/scatter factor (HGF/SF) induces dramatic morphological changes in epithelial cells, such as the scattering of cell colonies and the formation of branching tubular structures, both of which are dependent on Shp-2 activity. nih.govnih.gov

Studies have shown that treatment with PHPS1 can effectively inhibit HGF/SF-induced scattering of Madin-Darby canine kidney (MDCK) epithelial cells. nih.gov Similarly, PHPS1 has been demonstrated to block the branching morphogenesis of these cells when cultured in a three-dimensional collagen matrix. nih.gov These assays provide direct evidence of PHPS1's ability to interfere with Shp-2-mediated cellular processes that are fundamental to tissue development and organization.

To dissect the molecular mechanisms underlying the observed functional effects of PHPS1, the phosphorylation status of key signaling proteins is analyzed, typically by immunoblotting (Western blotting). Shp-2 is known to regulate the Ras-Erk1/2 mitogen-activated protein kinase (MAPK) pathway. medchemexpress.com Research has demonstrated that PHPS1 inhibits the sustained phosphorylation and activation of Erk1/2 in response to HGF/SF stimulation in a dose-dependent manner. nih.gov

Furthermore, Shp-2 is involved in the dephosphorylation of focal adhesion proteins such as paxillin (B1203293). nih.gov The phosphorylation of paxillin is a dynamic process that plays a role in cell migration. dntb.gov.ua Treatment with PHPS1 has been shown to inhibit the HGF/SF-induced dephosphorylation of paxillin. nih.gov These immunoblotting experiments provide molecular-level evidence of PHPS1's ability to modulate specific Shp-2-dependent signaling pathways.

A hallmark of cellular transformation and tumorigenesis is the ability of cells to grow and proliferate without being attached to a solid surface, a property known as anchorage-independent growth. nih.gov The soft agar (B569324) colony formation assay is a standard in vitro method to assess this characteristic. nih.govnih.gov In this assay, cells are suspended in a semi-solid agar medium, which prevents non-transformed cells from growing. nih.gov

PHPS1 has been shown to block the anchorage-independent growth of a variety of human tumor cell lines. nih.gov By inhibiting the function of oncogenic PTPs like Shp-2, PHPS1 can suppress the ability of cancer cells to form colonies in soft agar, highlighting its potential as an anti-cancer agent. nih.gov

Cell Viability and Proliferation Studies (in research contexts)

Research into the effects of PTP Inhibitor V, also known as PHPS1 (Phenylhydrazonopyrazolone sulfonate 1), on cellular processes has utilized various assays to determine its impact on cell viability, proliferation, and related phenomenologies like morphogenesis and apoptosis. These studies are crucial for understanding the inhibitor's potential as a research tool and therapeutic lead.

One of the key methodologies involves the analysis of anchorage-independent growth, a hallmark of cellular transformation. The soft-agar colony formation assay has been employed to assess the effect of PHPS1 on the proliferation of transformed cells. In studies using Madin-Darby canine kidney (MDCK) epithelial cells, which form cyst-like colonies in three-dimensional collagen gels, PHPS1 demonstrated a clear inhibitory effect. When these cells were stimulated with hepatocyte growth factor/scatter factor (HGF/SF), they typically form branching, tubule-like structures, a process mimicking epithelial tubulogenesis. Treatment with PHPS1 was found to completely inhibit this HGF/SF-induced branching morphogenesis. researchgate.net Furthermore, even in MDCK cells engineered to express a constitutively active mutant of the phosphatase Shp2, which induces tubulogenesis without HGF/SF, PHPS1 was able to completely block this process, indicating its intracellular action on the target enzyme. researchgate.net

In the context of oncology, PHPS1 has been investigated for its ability to induce apoptosis, or programmed cell death. In a study involving oral squamous cell carcinoma (OSCC), specifically the Ca9-22 cell line, PHPS1 was shown to promote apoptosis under hypoxic conditions. This pro-apoptotic effect was linked to the regulation of the SHP-2/AMPK signaling pathway and resulted in the enhanced expression of key apoptosis-related proteins such as caspase-3, caspase-8, and Bax.

While these studies demonstrate PHPS1's ability to inhibit specific proliferation-related processes and induce apoptosis, comprehensive data from standardized cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or trypan blue exclusion assays across a broad panel of cancer cell lines are not extensively reported in publicly available literature. Such assays are standard for determining a compound's half-maximal inhibitory concentration (IC50) for cell viability, a key metric for assessing cytotoxic or cytostatic potential. nih.govnih.govresearchgate.netmdpi.com The available research focuses more on the inhibitor's effects on specific, complex cellular behaviors rather than on general cell viability.

Molecular Modeling and Docking Simulations

The discovery and characterization of PHPS1 as a selective inhibitor of the protein tyrosine phosphatase Shp2 were significantly guided by computational methods, specifically molecular modeling and high-throughput docking simulations. These in silico techniques are instrumental in identifying potential inhibitor candidates from large chemical libraries and predicting their binding modes with the target enzyme.

PHPS1 was identified through a high-throughput virtual screening process that docked compounds from a chemical library into the crystal structure of the Shp2 catalytic domain. This computational approach simulates the interaction between a small molecule (ligand) and a protein (receptor), calculating the binding affinity and predicting the most likely binding pose. The docking simulations for PHPS1 suggested a competitive mode of inhibition. This was subsequently confirmed by kinetic studies which showed that increasing concentrations of PHPS1 led to an increase in the Michaelis constant (Km) of the enzyme for its substrate, with little to no effect on the maximum reaction velocity (Vmax), a characteristic feature of competitive inhibitors. This finding strongly indicates that PHPS1 binds to the active site of Shp2, physically occluding the substrate from binding.

The binding model generated from these simulations provided detailed insights into the specific molecular interactions between PHPS1 and the Shp2 active site. The model predicted that the specificity of PHPS1 for Shp2 over other closely related phosphatases, such as Shp1 and PTP1B, is determined by interactions with amino acid residues located in the periphery of the catalytic cleft.

Mutational Studies to Elucidate Inhibitor-Enzyme Interactions

To experimentally validate the binding model proposed by molecular docking simulations and to precisely map the determinants of inhibitor specificity, site-directed mutagenesis studies have been a critical methodological approach. These studies involve altering specific amino acid residues in the target enzyme and assessing how these changes affect inhibitor binding and activity.

For PHPS1, mutational analyses were focused on the non-conserved amino acid residues in the periphery of the Shp2 catalytic cleft that were predicted by the docking model to be crucial for inhibitor binding. Four key residues were identified in Shp2 that differ from their counterparts in the related phosphatase PTP1B: Lys-280, Asn-281, Arg-362, and His-426. The computational model predicted that Lys-280 and His-426 form van der Waals contacts with PHPS1, while Asn-281 and Arg-362 may participate in hydrogen bonding.

To test this hypothesis, researchers generated a quadruple mutant of PTP1B (PTP1B-Q), where its original residues at these positions (Arg-47, Asp-48, Lys-116, and Phe-182) were replaced with the corresponding Shp2 residues (R47K, D48N, K116R, F182H). This engineered PTP1B-Q mutant exhibited a dramatically increased affinity for PHPS1, with inhibitory constants approaching those observed for wild-type Shp2.

Conversely, a mutant of Shp2 was created where a single key residue, Arg-362, was changed to the lysine (B10760008) found in Shp1 and PTP1B (Shp2-R362K). This single amino acid substitution resulted in a significantly decreased affinity for PHPS1. Together, these mutational studies provided strong experimental evidence confirming the accuracy of the computationally derived binding model. They demonstrated that these specific peripheral residues are critical for the high-affinity and selective binding of PHPS1 to Shp2, thereby explaining the inhibitor's specificity at a molecular level.

Table 1: Mutational Analysis of PHPS1 Interaction with PTPs

| Enzyme Mutant | Mutation Details | Effect on PHPS1 Affinity | Conclusion |

|---|---|---|---|

| PTP1B-Q | Quadruple mutant of PTP1B (R47K, D48N, K116R, F182H) to mimic Shp2 binding pocket. | Strongly increased | Confirms the importance of the four peripheral residues for high-affinity binding. |

| Shp2-R362K | Single point mutation in Shp2, replacing Arginine with Lysine. | Strongly decreased | Highlights Arg-362 as a key residue for PHPS1 specificity for Shp2 over Shp1. |

Animal Model Systems for Preclinical Efficacy Research

One significant application of PHPS1 has been in a mouse model of type 2 diabetes and its complications, specifically diabetic nephropathy. The db/db mouse, which has a mutation in the leptin receptor gene, develops obesity, hyperglycemia, and progressive kidney damage that mimics human diabetic nephropathy. In a study using this model, db/db mice were treated with PHPS1 via intraperitoneal (i.p.) injection. The research demonstrated that pharmacological inhibition of Shp2 by PHPS1 effectively alleviated diabetic nephropathy. The treatment led to a significant reduction in renal inflammation, a key pathological feature of the disease. Specifically, PHPS1 administration dampened the expression of pro-inflammatory factors and reduced the infiltration of macrophages into the kidney tissue. These findings identified Shp2 as a potential therapeutic target for diabetic nephropathy and showcased the in vivo efficacy of PHPS1 in mitigating this condition.

PHPS1 has also been evaluated in preclinical cancer models. In a study using a xenograft model of oral squamous cell carcinoma (OSCC), human Ca9-22 cancer cells were implanted into nude mice. nih.gov Treatment of these tumor-bearing mice with PHPS1 resulted in a significant inhibition of tumor growth. Furthermore, pathological examination of the xenograft tumors revealed that PHPS1 treatment also reduced tumor neovascularization, the formation of new blood vessels that is essential for tumor growth and metastasis. nih.gov This study provided in vivo evidence for the anti-tumor efficacy of PHPS1, demonstrating its ability to suppress both tumor proliferation and angiogenesis in a cancer model.

Table 2: Preclinical Animal Model Studies with PHPS1

| Animal Model | Disease/Condition | Key Findings |

|---|---|---|

| db/db Mouse | Diabetic Nephropathy | PHPS1 administration alleviated renal injury and dampened renal inflammation by reducing pro-inflammatory factors and macrophage infiltration. |

| Nude Mouse Xenograft (Ca9-22 cells) | Oral Squamous Cell Carcinoma | PHPS1 treatment significantly inhibited tumor growth and reduced tumor neovascularization. nih.gov |

Future Directions and Unresolved Questions in Phps1 Research

Elucidating Novel SHP2 Substrates and Signaling Networks modulated by PHPS1

A primary application of a selective inhibitor like PHPS1 is the identification and validation of its target's substrates and downstream signaling pathways. While SHP2 is known to be a critical node in pathways like the Ras-MAPK cascade, a complete picture of its substrates is still emerging. researchgate.net Future research should leverage PHPS1 to further dissect these networks.

One key direction is the use of PHPS1 in conjunction with advanced proteomic techniques. Strategies using substrate-trapping mutants have begun to identify potential SHP2 substrates in a high-throughput manner. nih.gov PHPS1 can serve as a crucial validation tool in these studies; by treating cells with PHPS1, researchers can confirm whether the phosphorylation status of a candidate substrate changes, thereby verifying it as a bona fide target of SHP2's phosphatase activity. For instance, PHPS1 has been shown to specifically inhibit SHP2-dependent sustained phosphorylation of Erk1/2 without affecting transient phosphorylation or the PI3K/Akt and Stat3 pathways, demonstrating its utility in isolating specific signaling branches. nih.govmedchemexpress.com

Future studies could apply this combined approach to various cell types and stimulation contexts (e.g., different growth factors) to build a comprehensive, context-specific map of the SHP2 "phosphatome." Identifying novel substrates will be critical to understanding how SHP2 carries out its diverse biological functions, from regulating cell proliferation to immune responses. medchemexpress.comnih.gov

Comprehensive Mapping of PHPS1's Interaction with Other PTPs and Non-PTP Targets

The utility of a chemical probe is fundamentally dependent on its specificity. PHPS1 was identified as a selective inhibitor of SHP2, distinguishing it from the closely related phosphatases SHP1 and PTP1B. nih.gov However, a complete, unbiased profile of its interactions across the entire human proteome is lacking.

Interaction with PTPs: Initial studies established the inhibitory constants (Ki) of PHPS1 against a small panel of PTPs, revealing a clear preference for SHP2. nih.govmedchemexpress.com Further research should expand this analysis to include a much broader range of the PTP family to confirm its selectivity profile and identify any potential off-target PTPs that might be inhibited at higher concentrations. This is crucial for interpreting results from cellular and in vivo experiments.

| Phosphatase | Inhibitory Constant (Ki) in µM | Inhibitory Concentration (IC50) in µM | Selectivity vs. SHP2 (Fold Difference based on Ki) |

|---|---|---|---|

| SHP2 | 0.73 | 2.1 | - |

| SHP1 | 10.7 | 30 | ~15-fold higher |

| PTP1B | 5.8 | 19 | ~8-fold higher |

| ECPTP | - | 5.4 | Data not available |

| MptpA | - | 39 | Data not available |

Data sourced from multiple studies. nih.govmedchemexpress.com Note: Some sources report IC50 values while others report Ki. The fold difference is calculated based on available Ki values.

Non-PTP Targets: An unresolved question is whether PHPS1 interacts with non-PTP targets. Unbiased chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, could be employed to pull down potential binding partners of PHPS1 from cell lysates. Identifying any such "off-targets" is essential for the confident interpretation of phenotypic data and for guiding the chemical optimization of PHPS1 analogs with an even cleaner selectivity profile.

Further Optimization of PHPS1 Analogs for Enhanced Potency, Selectivity, and Biological Utility

PHPS1's simple chemical structure and favorable properties, such as cell permeability, make it an excellent starting point for medicinal chemistry efforts. nih.gov While potent, there is room for improvement to develop next-generation probes and potential therapeutic leads. The goal of such optimization would be to enhance several key characteristics: